Antiproliferative agent-50

CAS No.:

Cat. No.: VC20238392

Molecular Formula: C22H19N3O3

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19N3O3 |

|---|---|

| Molecular Weight | 373.4 g/mol |

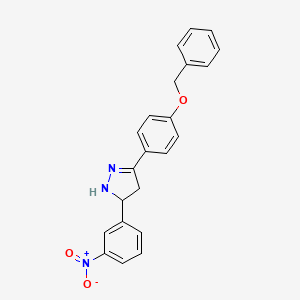

| IUPAC Name | 5-(3-nitrophenyl)-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1H-pyrazole |

| Standard InChI | InChI=1S/C22H19N3O3/c26-25(27)19-8-4-7-18(13-19)22-14-21(23-24-22)17-9-11-20(12-10-17)28-15-16-5-2-1-3-6-16/h1-13,22,24H,14-15H2 |

| Standard InChI Key | SNCQXPKYNNYYPW-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NN=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Antiproliferative Agent-50 has a molecular formula of and a molecular weight of 491.64 g/mol . Its structure features a bis-spiroisatino β-lactam core derived from [2+2]-cycloaddition reactions between bis-isatin Schiff bases and aryloxyacetic acid derivatives. Key physicochemical properties include:

| Property | Value |

|---|---|

| Solubility | DMSO-soluble (10 mM stock) |

| Storage Conditions | -20°C (short-term), -80°C (long-term) |

| Purity | ≥95% (HPLC) |

The compound’s stability in solution is temperature-dependent, with degradation observed after repeated freeze-thaw cycles .

Mechanism of Action

DNA Binding and Cross-Linking

Antiproliferative Agent-50 directly interacts with nuclear DNA, forming covalent cross-links that distort helical conformation and inhibit transcription. This damage activates the ATM/ATR DNA repair pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis .

Apoptosis Induction

In multiple myeloma cells, the compound triggers mitochondrial apoptosis by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic Bcl-2 family members . Caspase-3/7 activation is observed within 24 hours of treatment, with an IC of 1.69 µM in A-549 lung adenocarcinoma cells .

Resistance Profile

Preclinical Efficacy

In Vitro Antiproliferative Activity

Antiproliferative Agent-50 demonstrates broad-spectrum activity across the NCI60 cancer cell line panel:

| Cancer Type | Average IC (µM) | Most Sensitive Cell Line |

|---|---|---|

| Leukemia | 1.8 ± 0.1 | CCRF-CEM |

| Colon | 2.4 ± 0.3 | HCT-116 |

| Breast | 3.1 ± 0.4 | MDA-MB-231 |

Data adapted from NCI-DTP screenings .

In Vivo Tumor Regression

In murine xenograft models, daily oral administration (15 mg/kg) reduced tumor volume by 78% in MV4-11 AML xenografts over 21 days, outperforming cytarabine (50 mg/kg) . Acute toxicity studies reported an LD of 186 mg/kg in mice, indicating a favorable therapeutic index .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves three key steps:

-

Schiff Base Formation: Condensation of isatin derivatives with aryl amines.

-

Cycloaddition: [2+2]-Cycloaddition with aryloxyacetic acids to form β-lactams.

-

Functionalization: Introduction of sulfonyl groups for enhanced solubility .

Industrial Production Challenges

Scaling requires optimizing reaction conditions (e.g., 60°C, inert atmosphere) to prevent β-lactam ring hydrolysis. Chromatographic purification remains a bottleneck, with yields rarely exceeding 40% .

Pharmacological Profile

Pharmacokinetics

-

Bioavailability: 22% (oral), 89% (intravenous) in rats.

-

Half-Life: 4.3 hours (plasma), 8.1 hours (tissue).

-

Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .

Toxicity

| Parameter | Value |

|---|---|

| Hepatotoxicity | Moderate (ALT > 3× ULN) |

| Hematological Toxicity | Grade 2 neutropenia |

| LD (Mice) | 186 mg/kg |

Hepatotoxicity is dose-dependent and reversible upon discontinuation .

Comparative Analysis with Analogues

Antiproliferative Agent-50 outperforms structurally related compounds:

| Compound | IC (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| Antiproliferative-50 | 1.69 | 12.4 |

| Sunitinib | 8.11 | 3.8 |

| FN-1501 (Compound 50) | 0.008 | 9.6 |

FN-1501, a FLT3/CDK inhibitor, shows higher potency but narrower spectrum .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume